molecular formula C10H9BrN2O2 B1434333 methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate CAS No. 1630906-74-9

methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No. B1434333
CAS RN: 1630906-74-9
M. Wt: 269.09 g/mol
InChI Key: PXDUHXBFBLGWMP-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Scientific Research Applications

Pharmaceutical Research Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial activities. For instance, certain indazole derivatives have shown moderate-to-high activity against bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . “Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” could potentially be explored for its efficacy against similar bacterial strains.

Biochemical Research Enzyme Inhibition

Some indazole derivatives exhibit inhibitory effects on enzymes like α-glucosidase and α-amylase, which are significant in diabetes management . The compound may serve as a starting point for developing new inhibitors that can be used in studying or treating metabolic disorders.

Neuropharmacology Serotonin Receptor Agonism

Indazole analogs have been synthesized and evaluated for their potential as serotonin (5-HT) receptor agonists . Research into “methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” could focus on its suitability as a 5-HT receptor agonist, which has implications in treating neurological disorders.

4. Organic Synthesis: Building Block for Complex Molecules Indazoles are valuable intermediates in organic synthesis . The subject compound could be utilized as a building block for synthesizing more complex molecules with diverse biological activities.

Chemical Research Synthesis of Quinones

Research has been conducted on the synthesis of various quinones, which are important in medicinal chemistry . The compound could be investigated for its role in synthesizing novel quinones with potential pharmacological properties.

Analytical Chemistry Chromatography Standards

Compounds like “methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” can serve as standards or references in chromatographic analysis, aiding in the identification and quantification of substances within a mixture .

Safety And Hazards

“Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely focus on the development of new synthetic methods and the discovery of new biological activities of indazole derivatives .

properties

IUPAC Name

methyl 5-bromo-2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDUHXBFBLGWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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